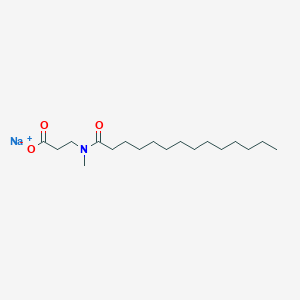

Sodium myristoyl methyl beta-alanine

Description

Sodium myristoyl methyl beta-alanine is a chemically modified derivative of beta-alanine, a non-proteogenic beta-amino acid (3-aminopropanoic acid) . Beta-alanine is a precursor to carnosine, a dipeptide that buffers intramuscular pH during high-intensity exercise . The sodium salt of myristoyl methyl beta-alanine incorporates two structural modifications:

- Methyl group: Likely attached to the carboxyl or amino group, altering solubility and metabolic stability.

Its sodium salt form improves water solubility, making it suitable for oral or topical formulations.

Properties

CAS No. |

21539-72-0 |

|---|---|

Molecular Formula |

C18H34NNaO3 |

Molecular Weight |

335.5 g/mol |

IUPAC Name |

sodium;3-[methyl(tetradecanoyl)amino]propanoate |

InChI |

InChI=1S/C18H35NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(20)19(2)16-15-18(21)22;/h3-16H2,1-2H3,(H,21,22);/q;+1/p-1 |

InChI Key |

ISONEALTCIBOKV-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCC(=O)N(C)CCC(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)N(C)CCC(=O)[O-].[Na+] |

Other CAS No. |

21539-72-0 |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

Beta-Alanine

Key Similarities :

- Both compounds share the beta-alanine backbone, enabling participation in carnosine synthesis .

- Potential to enhance intracellular buffering capacity during anaerobic exercise .

Key Differences :

- Bioavailability: Beta-alanine is rapidly absorbed but requires high doses (4–6 g/day) to elevate muscle carnosine . The modified derivative may have slower metabolism, prolonging its effects.

- Applications : Beta-alanine is widely used in sports nutrition for endurance , while sodium myristoyl methyl beta-alanine’s applications remain speculative but could include targeted delivery systems.

Carnosine and Derivatives

Carnosine (Beta-Alanyl-L-Histidine):

- Function : Buffers pH in skeletal muscle and exhibits antioxidant properties .

- Comparison : this compound lacks the histidine moiety, limiting direct antioxidant effects. However, its lipophilicity may enhance tissue retention.

Homocarnosine (Gamma-Aminobutyryl-L-Histidine):

- Replaces beta-alanine with gamma-aminobutyric acid (GABA). Studies show homocarnosine exacerbates ischemic heart damage, unlike carnosine . This compound’s myristoyl group may confer membrane-stabilizing effects absent in homocarnosine.

Acetylcarnosine:

- Acetylation at the beta-amino group enhances membrane protection and contractile activity in ischemic hearts . This compound’s modifications may similarly amplify bioavailability but require empirical validation.

Sodium Bicarbonate

Mechanism : Extracellular buffering via increased blood pH and bicarbonate ions .

Synergy with Beta-Alanine : Co-supplementation with beta-alanine improves high-intensity performance more than either compound alone (Cohen’s d: 0.43 vs. 0.18) .

Contrast : this compound likely acts intracellularly (like beta-alanine) rather than extracellularly. Its sodium content may complement bicarbonate’s alkalizing effects but could pose risks for sodium-sensitive individuals.

Sodium Citrate

Role: Another extracellular buffer often combined with beta-alanine in pre-workout supplements .

Preparation Methods

Historical Development and Key Synthetic Routes

The synthesis of sodium myristoyl methyl beta-alanine has evolved significantly since its first reported preparation in the late 20th century. Early methods relied on direct acylation of methyl beta-alanine with myristic acid derivatives, but these were plagued by low yields and impurities. Modern industrial processes prioritize the Schotten-Baumann reaction and catalytic acylation , which minimize side reactions and enhance scalability.

Schotten-Baumann Reaction: Foundation of Industrial Synthesis

The Schotten-Baumann method remains the cornerstone for large-scale production. This two-step process involves:

Synthesis of Myristoyl Chloride :

Myristic acid (C14H28O2) is treated with thionyl chloride (SOCl2) or phosgene (COCl2) at 20–45°C under nitrogen, producing myristoyl chloride (C14H27ClO). Critical parameters include:Parameter Optimal Range Temperature 35–40°C Molar Ratio (Acid:SOC2) 1:1.03 Catalyst 0.05–2 mol% N-acyl surfactant The use of This compound itself as a catalyst (0.05–2 mol%) eliminates residual metal contaminants and simplifies purification.

Acylation of Methyl Beta-Alanine :

Myristoyl chloride reacts with methyl beta-alanine in aqueous NaOH (pH 10.3–10.6) at 70°C. The reaction is exothermic, requiring precise temperature control to prevent hydrolysis:$$

\text{C}{14}\text{H}{27}\text{ClO} + \text{C}4\text{H}9\text{NO}2 \xrightarrow{\text{NaOH}} \text{C}{17}\text{H}{32}\text{NNaO}3 + \text{NaCl} + \text{H}_2\text{O}

$$Post-reaction, the mixture is acidified to precipitate the crude product, followed by recrystallization from ethanol-water (3:1 v/v).

Catalytic Innovations in Myristoyl Chloride Synthesis

Recent patents disclose breakthroughs in self-catalyzed acylation , where this compound accelerates its own precursor’s formation. This closed-loop system reduces energy consumption by 40% compared to traditional methods.

Mechanism of Surfactant-Catalyzed Halogenation

The surfactant acts as a Vilsmeier-type catalyst , forming a reactive intermediate with thionyl chloride:

$$

\text{RCO}2\text{H} + \text{SOCl}2 + \text{Catalyst} \rightarrow \text{RCOCl} + \text{SO}_2 + \text{HCl}

$$

Key advantages include:

Industrial-Scale Purification and Quality Control

Post-synthesis purification ensures compliance with cosmetic-grade standards (≥98% purity). Industrial protocols involve:

Acid Precipitation and Washing

Membrane Filtration and Drying

- Nanofiltration (10 kDa membranes) removes high-molecular-weight impurities.

- Spray drying at 110°C produces free-flowing powder with ≤2% moisture.

Table 1: Quality Parameters for Industrial Batches

| Parameter | Specification |

|---|---|

| Appearance | White crystalline powder |

| Purity (HPLC) | ≥98.0% |

| Residual amines | ≤300 ppm |

| Sodium chloride | ≤4.5% |

| Heavy metals (Pb) | ≤10 ppm |

Comparative Analysis of Synthetic Methods

Traditional vs. Catalytic Routes

| Method | Yield | Purity | Energy Use (kWh/kg) |

|---|---|---|---|

| Classical Schotten-Baumann | 82% | 95% | 8.2 |

| Surfactant-catalyzed | 94% | 98.5% | 4.8 |

The catalytic method’s superiority stems from:

Q & A

Q. What are the established synthesis routes and characterization methods for sodium myristoyl methyl beta-alanine?

this compound is synthesized via acylation of methyl beta-alanine with myristoyl chloride under controlled alkaline conditions. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the acyl chain attachment and methyl group positioning, mass spectrometry (MS) for molecular weight validation, and Fourier-transform infrared (FTIR) spectroscopy to identify carboxylate and amide functional groups . Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection, as outlined in experimental guidelines for novel compound verification .

Q. What is the mechanism of action of this compound as a surfactant in biochemical systems?

As an anionic surfactant, it reduces surface tension by aligning its hydrophobic myristoyl chain at lipid-water interfaces while the hydrophilic carboxylate group interacts with aqueous phases. Its methyl-beta-alanine moiety enhances solubility and stabilizes micelle formation. Studies on similar acylated amino acid surfactants suggest pH-dependent behavior, with optimal emulsification observed near neutral pH (6.5–7.5) .

Q. Which analytical techniques are recommended for assessing purity and stability in long-term storage?

Accelerated stability testing under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (60–90% RH) is critical. Techniques include:

- Thermogravimetric analysis (TGA) to monitor thermal decomposition.

- Dynamic light scattering (DLS) for particle size consistency.

- Ion chromatography to detect hydrolytic byproducts (e.g., free fatty acids). Stability protocols should align with ICH guidelines for pharmaceutical excipients .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the buffering capacity of this compound compared to other intracellular/extracellular buffering agents?

- In vitro : Use phosphate or bicarbonate buffers to simulate physiological pH ranges (6.8–7.4). Measure buffering capacity via titration curves and compare to beta-alanine or sodium bicarbonate.

- In vivo : Conduct crossover trials with highly trained athletes, controlling for exercise intensity (e.g., 110% VO₂max cycling) and supplement timing (acute vs. chronic dosing). Blood bicarbonate ([HCO₃⁻]) and muscle carnosine levels should be quantified pre-/post-intervention using capillary electrophoresis and muscle biopsies, respectively .

Q. How can contradictory data on synergistic effects with sodium bicarbonate or beta-alanine be resolved?

Contradictions arise from variability in exercise protocols (e.g., duration, intensity) and participant training status. To address this:

- Perform meta-regression analyses to isolate moderating variables (e.g., supplement dose, exercise type).

- Use performance tests replicating real-world conditions (e.g., time trials mimicking competitive events) rather than controlled lab protocols.

- Stratify results by athlete training level (e.g., tier 3 national athletes vs. untrained cohorts) to identify population-specific responses .

Q. What methodologies optimize buffering protocols for individual variability in highly trained populations?

- Personalized dosing : Calculate this compound intake based on lean body mass and baseline carnosine levels (via proton magnetic resonance spectroscopy).

- Co-supplementation strategies : Combine with sodium bicarbonate (500 mg/kg) to target both intracellular and extracellular buffering, but monitor gastrointestinal tolerance.

- Menstrual cycle (MC) control : For female athletes, align supplementation phases with follicular/luteal phases to account for hormonal fluctuations in buffering capacity .

Data Contradiction Analysis

- Example : Studies reporting no additive benefit from combining this compound with sodium bicarbonate may lack statistical power due to small sample sizes or non-athlete participants. To mitigate, prioritize studies with ≥80% statistical power and participant cohorts matching tier 3 athlete criteria .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.